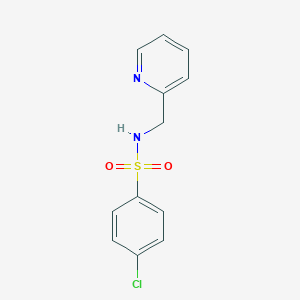
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been widely used in scientific research. CPB is a sulfonamide-based compound that has a pyridine ring attached to the benzene ring. This compound has been found to exhibit a wide range of biological activities, making it a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes or receptors. For example, the inhibitory activity of this compound against carbonic anhydrase IX may be due to its ability to bind to the active site of the enzyme and inhibit its activity. Similarly, the anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines by binding to their receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antifungal activity by disrupting the fungal cell membrane.
实验室实验的优点和局限性
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. This compound has also been found to exhibit a wide range of biological activities, making it a useful tool for researchers in various fields. However, this compound also has some limitations. It is a sulfonamide-based compound, which may limit its solubility in certain solvents. In addition, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of this compound and its interactions with various enzymes and receptors. In addition, further research is needed to optimize the synthesis method of this compound and to develop analogs with improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has been extensively used in scientific research due to its various biological activities. This compound has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, anti-inflammatory activity, and antifungal activity. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including exploring its potential as a therapeutic agent and investigating its mechanism of action.
合成方法
The synthesis of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is then treated with ammonia to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antifungal activity against various fungal strains.
属性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC 名称 |
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
InChI 键 |
XPZMXJXJFGVIHB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)




![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)



